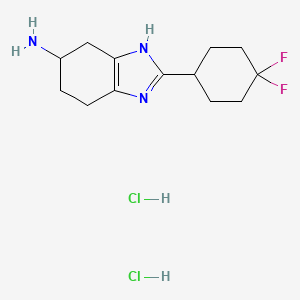

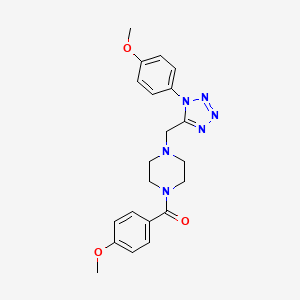

![molecular formula C16H16F3N3O6 B2722575 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-24-0](/img/structure/B2722575.png)

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (DNT-TFP) is an organic compound with a unique chemical structure that is of interest to chemists and materials scientists alike. It is a relatively new compound and has only been reported in the literature since 2019. DNT-TFP is a small molecule with a molecular weight of 384.5 g/mol, and is composed of a nitro-trifluoromethylphenyl group attached to a seven-membered spirocyclic ring system. This compound has been found to possess interesting properties, such as high solubility in both organic and aqueous solvents, and a low boiling point. Due to its unique chemical structure, DNT-TFP has potential applications in a variety of fields, such as material science, organic synthesis, and drug discovery.

Applications De Recherche Scientifique

Analgesic Activity of Novel Spiro Heterocycles

Compounds related to the structure of interest have been studied for their analgesic properties. For instance, a study on 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds demonstrated significant analgesic activity in animal models. The analgesic properties were mainly associated with the 2-amino-1,3-thiazine ring system, suggesting potential therapeutic applications for pain management N. Cohen, B. Banner, R. Lopresti, 1978.

Asymmetric Synthesis for Marine Natural Toxins

The asymmetric construction of azaspiro[5.6]dodec-9-ene systems has been applied in the synthesis of marine natural toxins. A study described the use of Diels-Alder reactions to achieve high exo-selectivity and excellent enantioselectivity, highlighting the utility of such compounds in synthesizing biologically active molecules J. Ishihara, M. Horie, Yoshikatsu Shimada, S. Tojo, A. Murai, 2002.

Copper-mediated Synthesis of Trifluoromethylated Compounds

A study on the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides highlighted a method to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This approach offers moderate to high yields and showcases excellent regioselectivity and diastereoselectivity, expanding the toolbox for synthesizing fluorinated organic compounds Guifang Han, Qiang Wang, Yu‐Xin Liu, Qingmin Wang, 2014.

Application in Anticonvulsant Research

Continued structure-activity studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure activity, underline the importance of such compounds in developing new anticonvulsant medications. This research provides insight into the potential therapeutic applications of azaspirocyclic compounds V. Farrar, M. Ciechanowicz-rutkowska, J. Grochowski, P. Serdà, T. Pilati, G. Filippini, C. Hinko, A. El-Assadi, J. Moore, I. Edafiogho, 1993.

Novel ‘3F’-based Fluorinated Monomer for Polyimides

Research into fluorinated diamine monomers, such as the ‘3F’ fluorinated diamine based on trifluoroacetophenone, emphasizes the development of new materials with potential applications in high-performance polymers. The synthesis and characterization of these polyimides suggest their utility in creating materials with excellent thermal stability and solvent resistance M. Brink, Donald K. Brandom, G. Wilkes, J. Mcgrath, 1994.

Propriétés

IUPAC Name |

3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWISFQNWMAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

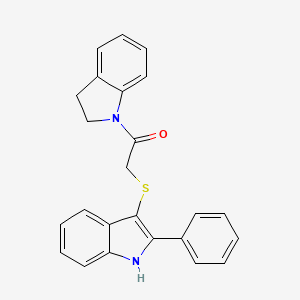

![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

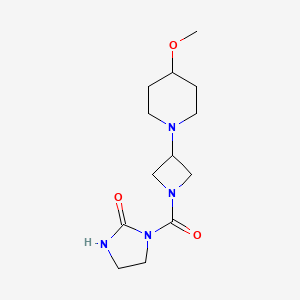

![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)

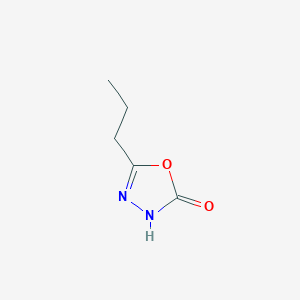

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)

![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)